

Introduction: The Architectural Significance of a Core Building Block

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Compound of Interest

Compound Name: **2,7-dibromo-9-phenyl-9H-carbazole**

Cat. No.: **B3028978**

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In the landscape of organic electronics, the design and synthesis of high-performance materials are paramount. Carbazole derivatives, renowned for their exceptional charge transport capabilities and thermal robustness, have established themselves as foundational components in technologies like Organic Light-Emitting Diodes (OLEDs).^{[1][2][3]} This guide focuses on a pivotal intermediate: **2,7-dibromo-9-phenyl-9H-carbazole**. We will dissect its molecular architecture to understand how its specific structural and electronic features establish it as a versatile precursor for advanced materials. ^[1] The strategic placement of two bromine atoms on the electron-rich carbazole core, combined with a phenyl group at the nitrogen atom, creates a molecule primed for tailored functionalization, influencing everything from charge mobility to material solubility.^[1] This whitepaper provides a comprehensive analysis of its synthesis, structural characterization, and the crucial links between its molecular form and function.

Section 1: Fundamental Molecular and Physical Properties

2,7-dibromo-9-phenyl-9H-carbazole is a white crystalline solid at room temperature.^[1] Its core identity is defined by a tricyclic aromatic system where a pyrrole ring is fused to two benzene rings.^[3] The key substitutions—bromine atoms at the electron-rich 2 and 7 positions and a phenyl group on the nitrogen—are not arbitrary; they are deliberate modifications that impart specific, desirable characteristics for materials science applications.^[1]

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₁ Br ₂ N	[1]
Molecular Weight	401.10 g/mol	[1]
CAS Number	444796-09-2	[1]
Appearance	White crystalline powder	[1]
Melting Point	179.0 to 183.0 °C	[1]

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// Carbazole Core
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C11 [label="C", pos="1.2,-4.5!"];
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// Bromine Atoms
Br1 [label="Br", pos="-3.8,1.4!"];
Br2 [label="Br", pos="3.8,-0.7!"];

// Bonds
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C1 -- C2; C1 -- C8a;
C2 -- C3;
C3 -- C4;
C4 -- C4a;
C4a -- C4b;
C4b -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C8a;
C1 -- C8; C3 -- Br1; C7 -- Br2;

// Phenyl group bonds
N1 -- C9 [style=dashed, label=" (Twisted Plane)"];
C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9;

// Benzene rings in carbazole
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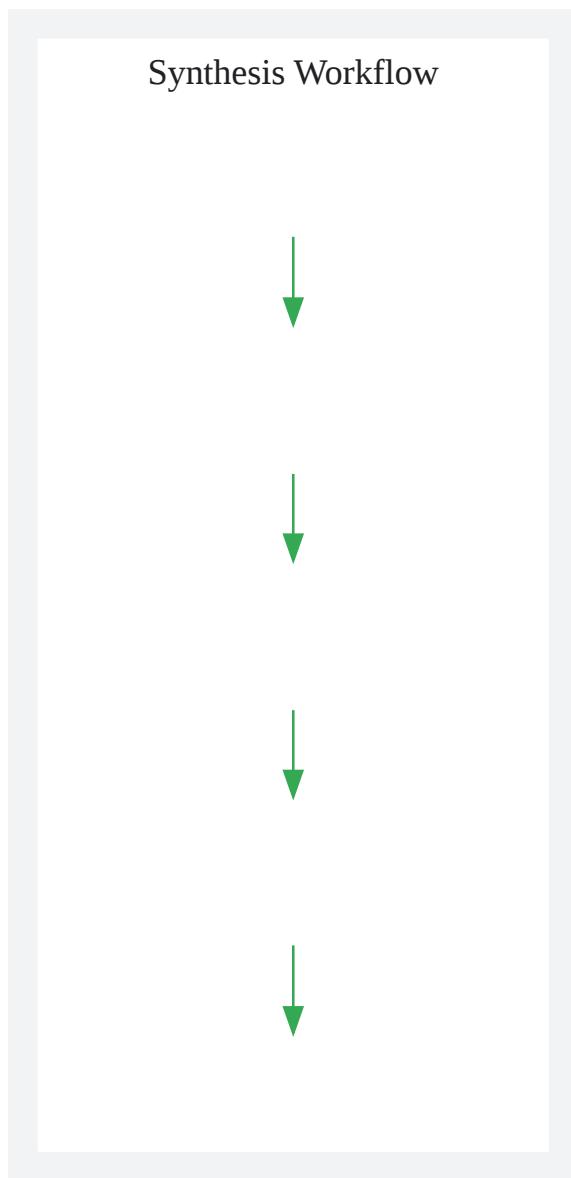
```
C1 -- C2 -- C3 -- C4 -- C4a -- C8a -- cycle;  
C4b -- C5 -- C6 -- C7 -- C8 -- C8a -- cycle;
```

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// Aromaticity representation  
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}
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Caption: 2D structure of **2,7-dibromo-9H-phenyl-9H-carbazole**.

Section 2: Synthesis and Purification Protocol

The synthesis of carbazole derivatives often employs cyclization reactions. The Cadogan cyclization, which involves the reductive deoxygenation of nitrobiphenyls, is a well-established and efficient method for forming the carbazole core.[4][5] An alternative and common pathway for this specific molecule involves the N-arylation of 2,7-dibromo-9H-carbazole with an appropriate phenylating agent. The bromine atoms are introduced prior to this step. The overall process requires careful control of reaction conditions to ensure high yield and purity.



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Caption: General workflow for the synthesis of the title compound.

Exemplary Experimental Protocol: Ullmann Condensation

This protocol describes a common laboratory-scale synthesis. Disclaimer: This procedure must be performed by qualified personnel in a properly equipped chemical laboratory with all appropriate safety precautions.

- Reactor Setup: To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,7-dibromo-9H-carbazole (1.0 eq), potassium carbonate (K_2CO_3 , 2.0 eq), copper(I) iodide (CuI , 0.1 eq), and L-proline (0.2 eq).

- Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous dimethyl sulfoxide (DMSO) as the solvent, followed by iodobenzene (1.2 eq).
- Reaction: Heat the reaction mixture to 130 °C and stir under a nitrogen atmosphere for 24-48 hours, monitoring progress by thin-layer chromatography (TLC).
- Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Stir until a precipitate forms.
- Extraction: Filter the solid or extract the aqueous mixture with dichloromethane (DCM). Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure product.[6][7]

Section 3: Comprehensive Structural Characterization

Confirming the molecular structure of **2,7-dibromo-9-phenyl-9H-carbazole** requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole core and the N-phenyl ring. The protons on the dibrominated carbazole unit will appear as doublets and doublets of doublets, with chemical shifts influenced by the anisotropic effects of the rings and the electronic nature of the bromine and nitrogen atoms. The phenyl group protons will typically appear as a multiplet in the 7.3-7.6 ppm range.
- ¹³C NMR: The carbon NMR spectrum will corroborate the structure, showing distinct signals for each unique carbon environment. The carbons bonded to bromine will be significantly shifted compared to the parent carbazole.

Technique	Expected Observations
¹ H NMR	Aromatic protons (~7.3-8.1 ppm range), distinct coupling patterns for carbazole and phenyl rings.
¹³ C NMR	Multiple signals in the aromatic region (110-145 ppm), with C-Br carbons showing characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the most telling feature is the isotopic signature of bromine.

- Molecular Ion Peak (M⁺): The spectrum will show a cluster of peaks corresponding to the molecular ion.
- Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8] For a molecule containing two bromine atoms, the mass spectrum will exhibit a characteristic M⁺, M⁺⁺², and M⁺⁺⁴ peak cluster with a relative intensity ratio of approximately 1:2:1, providing unambiguous evidence for the presence of two bromine atoms.[8]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.[9]

Vibrational Mode	Expected Wavenumber (cm ⁻¹)
Aromatic C-H Stretch	3050 - 3150
Aromatic C=C Stretch	1450 - 1600
C-N Stretch	1250 - 1350
C-Br Stretch	500 - 650

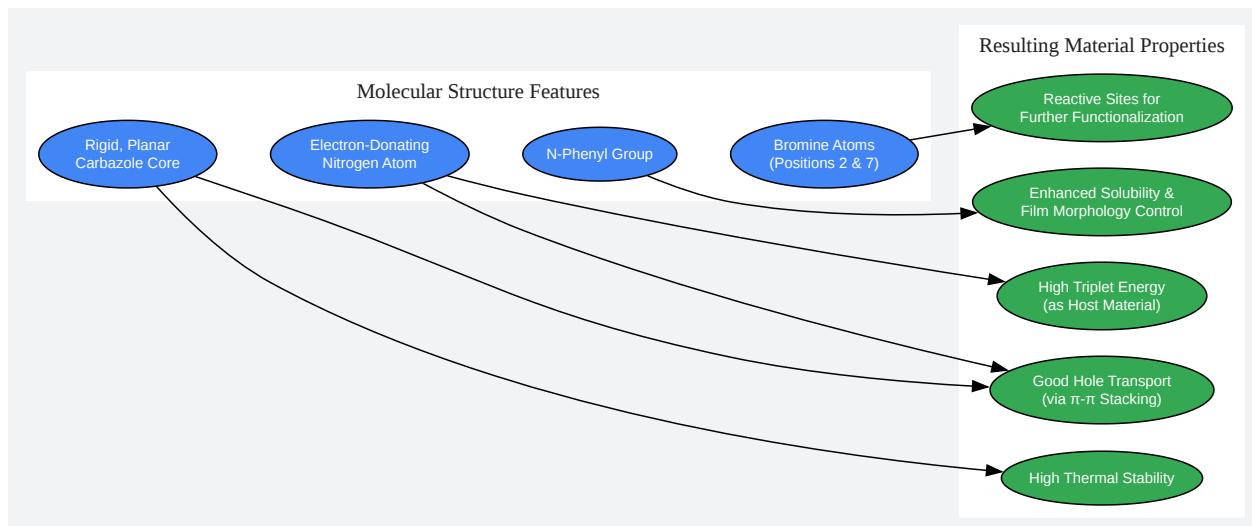
X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing precise bond lengths, angles, and intermolecular packing. While data for the title compound is not readily available, analysis of closely related structures, such as 2,7-dibromo-9-octyl-9H-carbazole, provides critical insights.[10][11]

- Molecular Geometry: The carbazole core is confirmed to be highly planar.[12] The N-phenyl group is expected to be twisted out of the carbazole plane due to steric hindrance, with a significant dihedral angle.
- Intermolecular Interactions: In the solid state, molecules pack in a way that facilitates intermolecular interactions. Offset π - π stacking between the planar carbazole units is a dominant feature, creating pathways for charge transport.[10][11] The bromine atoms can also participate in halogen bonding, further stabilizing the crystal lattice.[11]

Section 4: Linking Structure to Function in Organic Electronics

The utility of **2,7-dibromo-9-phenyl-9H-carbazole** stems directly from how its molecular features translate into macroscopic material properties.



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Caption: Relationship between structure and material properties.

- Charge Transport: The extended π -conjugated system of the rigid carbazole core is the primary reason for its excellent hole-transporting properties.^{[1][3]} The ability of these planar units to stack in the solid state creates orbital overlap, allowing holes to hop efficiently between adjacent molecules.
- Thermal and Chemical Stability: The aromatic, fused-ring structure imparts significant thermal and chemical stability, a critical requirement for ensuring the long operational lifetime of OLED devices.
^[3]
- Synthetic Versatility: The bromine atoms are the molecule's most powerful feature for synthetic chemists. They serve as versatile chemical handles for introducing a vast array of functional groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the precise tuning of electronic properties, such as the HOMO/LUMO energy levels, to optimize performance in specific device architectures.^[6]

- Physical Property Modification: The N-phenyl group plays a crucial role in disrupting excessive crystallization and improving solubility in common organic solvents, which is vital for solution-based processing and achieving uniform thin films in device fabrication.[1]

Conclusion

2,7-dibromo-9-phenyl-9H-carbazole is more than a simple chemical intermediate; it is a meticulously designed molecular scaffold. Its structure embodies a strategic balance of properties: a rigid, charge-transporting core, solubility-enhancing and packing-modifying substituents, and chemically reactive sites for boundless derivatization. This combination of features solidifies its role as an indispensable building block for researchers and developers creating next-generation materials for OLEDs, organic photovoltaics, and other advanced electronic applications. A thorough understanding of its molecular structure, as detailed in this guide, is the foundation upon which innovation in organic materials science is built.

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